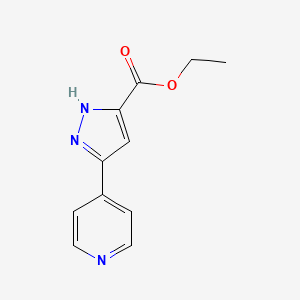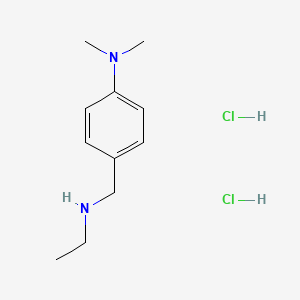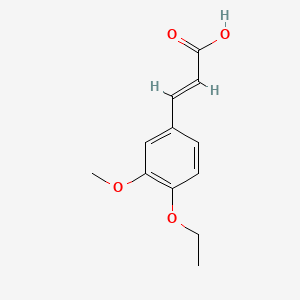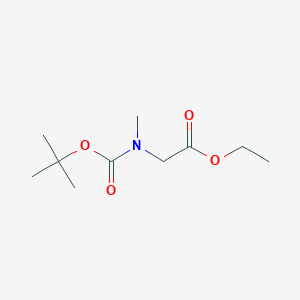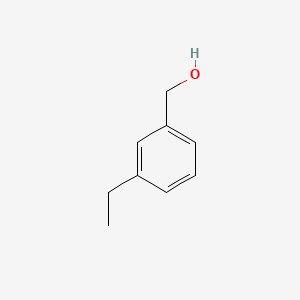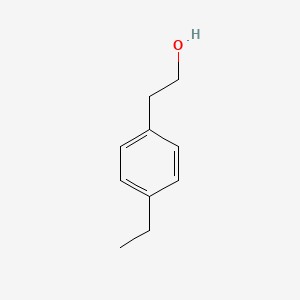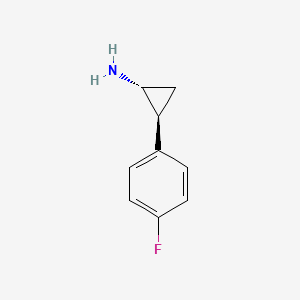
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Vue d'ensemble
Description
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine, also known as 4-fluorophenylcyclopropaneamine, is an organic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It is a cyclic amine that is composed of a cyclopropane ring and a phenyl group attached to the nitrogen atom. The compound has been studied extensively in recent years due to its potential applications in medicinal chemistry and pharmacology, as well as its ability to act as a catalyst in various chemical reactions.
Applications De Recherche Scientifique
(1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine has a wide range of potential applications in scientific research. It has been used in the synthesis of various compounds, such as the synthesis of 4-fluoro-2-aminopyridine and 4-fluoro-2-aminopyridine derivatives. In addition, the compound has also been used in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. Furthermore, it has been used as a catalyst in the synthesis of various organic compounds, such as 1,2,3-triazoles.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine is not fully understood. However, it is believed that the compound acts as a catalyst in various chemical reactions by forming a cyclic intermediate, which then undergoes a rearrangement to form the desired product. In addition, the compound has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine are not fully understood. However, the compound has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, the compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine in laboratory experiments include its ability to act as a catalyst in various chemical reactions, its ability to act as an inhibitor of certain enzymes, and its anti-inflammatory and analgesic effects. However, the compound is relatively unstable and has a short shelf life, which can limit its use in laboratory experiments.
Orientations Futures
The potential future directions for (1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and pharmacology. In addition, further research could be conducted on the compound’s ability to act as a catalyst in various chemical reactions, as well as its potential use as an inhibitor of certain enzymes. Finally, further studies could be conducted on the compound’s potential use in the synthesis of various compounds, such as 1,2,3-triazoles and 1,2,4-triazoles.
Propriétés
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYFDGYGRFJTKJ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150434 | |
| Record name | 4-Fluorotranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | |
CAS RN |
113516-71-5 | |
| Record name | 4-Fluorotranylcypromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113516715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorotranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

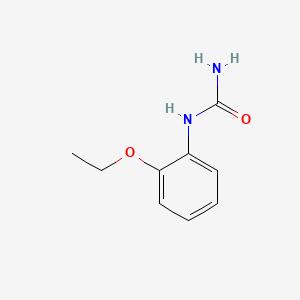
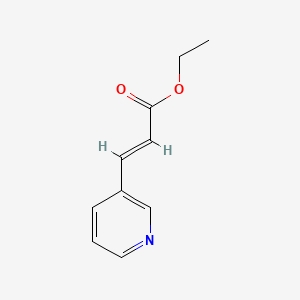
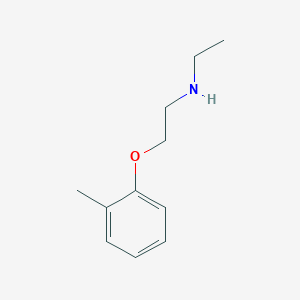
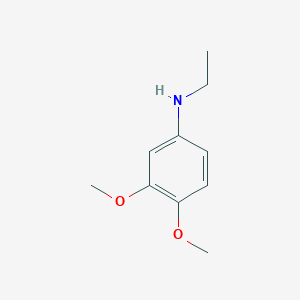

![4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline](/img/structure/B3021352.png)
